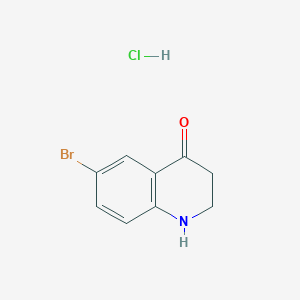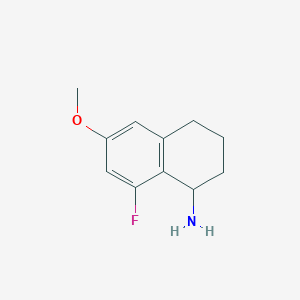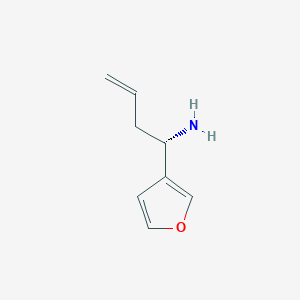
(1S)-1-(3-Furyl)but-3-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-Furyl)but-3-enylamine is an organic compound that features a furan ring attached to a butenylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Furyl)but-3-enylamine can be achieved through several methods:
Aldol Condensation: Starting from furfural and a suitable amine, followed by reduction and dehydration steps.
Grignard Reaction: Using a Grignard reagent derived from 3-furylmagnesium bromide and reacting it with an appropriate butenylamine precursor.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various furan derivatives.
Reduction: The double bond in the butenylamine chain can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amine to a more reactive intermediate.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated amines.
Substitution: Halogenated amines or other substituted derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for synthesizing pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action for (1S)-1-(3-Furyl)but-3-enylamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(3-Furyl)propylamine: Similar structure but with a shorter carbon chain.
(1S)-1-(2-Furyl)but-3-enylamine: Similar structure but with the furan ring in a different position.
Uniqueness
(1S)-1-(3-Furyl)but-3-enylamine is unique due to its specific structural configuration, which may impart distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(1S)-1-(furan-3-yl)but-3-en-1-amine |
InChI |
InChI=1S/C8H11NO/c1-2-3-8(9)7-4-5-10-6-7/h2,4-6,8H,1,3,9H2/t8-/m0/s1 |
Clé InChI |
FTCIZTPKHSUQEM-QMMMGPOBSA-N |
SMILES isomérique |
C=CC[C@@H](C1=COC=C1)N |
SMILES canonique |
C=CCC(C1=COC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


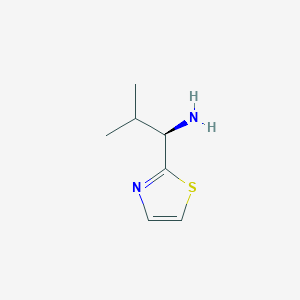
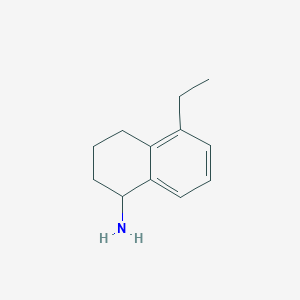

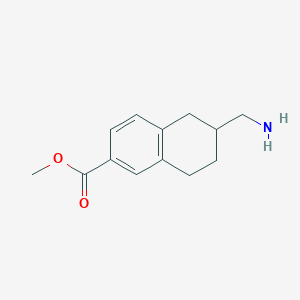
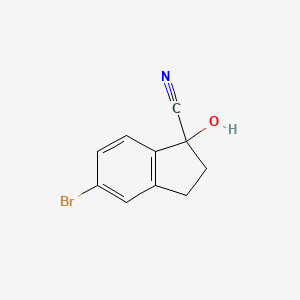
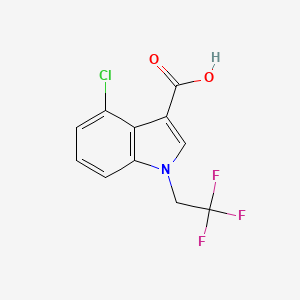
![(S)-1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B13032094.png)

![4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)
![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)
